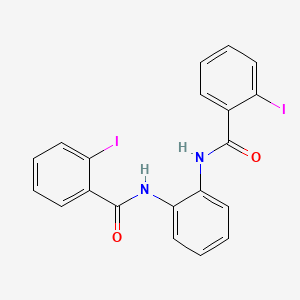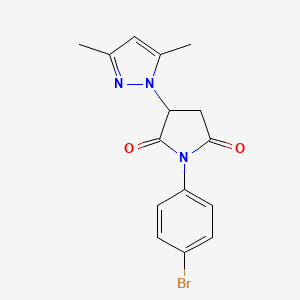![molecular formula C33H24N2O5 B4884067 5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4884067.png)
5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that belongs to the family of isoindole-1,3(2H)-diones. It is commonly known as CBI and has gained significant attention in the scientific community due to its unique properties. CBI has been used in various scientific research applications, including as a fluorescent probe, a photosensitizer, and a drug delivery agent.
Wirkmechanismus
The mechanism of action of CBI is not well understood. However, studies have shown that CBI can interact with DNA and RNA, leading to changes in their structure and function. CBI can also interact with proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
CBI has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that CBI can inhibit the growth of cancer cells, induce apoptosis, and suppress tumor angiogenesis. CBI has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that CBI can reduce tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CBI in lab experiments is its fluorescent properties, which allow for easy detection and imaging. CBI is also stable and easy to synthesize. However, one of the limitations of using CBI is its relatively low solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of CBI in scientific research. One area of interest is the development of CBI-based drug delivery systems for cancer treatment. Another area of interest is the use of CBI as a fluorescent probe for imaging biological structures and processes. Additionally, further studies are needed to understand the mechanism of action of CBI and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, '5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' or CBI is a unique chemical compound that has gained significant attention in the scientific community due to its properties. CBI has been used in various scientific research applications, including as a fluorescent probe, a photosensitizer, and a drug delivery agent. CBI has also been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. While there are some limitations to using CBI in lab experiments, there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of CBI involves a multi-step process that starts with the reaction between 3,4-dimethylbenzaldehyde and malonic acid in the presence of a base to form a β-ketoester. This intermediate is then subjected to a Knoevenagel condensation reaction with 2-nitrobenzaldehyde to form the desired product, CBI. The purity and yield of CBI can be increased by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
CBI has been extensively used in scientific research due to its unique properties. One of the most common applications of CBI is as a fluorescent probe. CBI has a high quantum yield and a long fluorescence lifetime, making it an ideal candidate for fluorescence imaging studies. CBI has also been used as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizer, which then produces reactive oxygen species that destroy cancer cells. CBI has also been used as a drug delivery agent due to its ability to form stable complexes with drugs and release them in a controlled manner.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O5/c1-17-5-9-23(13-19(17)3)34-30(37)25-11-7-21(15-27(25)32(34)39)29(36)22-8-12-26-28(16-22)33(40)35(31(26)38)24-10-6-18(2)20(4)14-24/h5-16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGVQMZXQRTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide](/img/structure/B4883993.png)
![4-(2-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}ethyl)-N-phenyl-1-piperazinecarboxamide](/img/structure/B4883999.png)

![{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4884009.png)
![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B4884022.png)

![ethyl 1-(3-chloro-4-hydroxybenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4884036.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B4884056.png)
![4-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4884083.png)
![ethyl 7-(trifluoromethyl)-5,6,7,12-tetrahydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carboxylate](/img/structure/B4884086.png)
![N-(2,5-dichlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B4884091.png)
![1-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4884104.png)